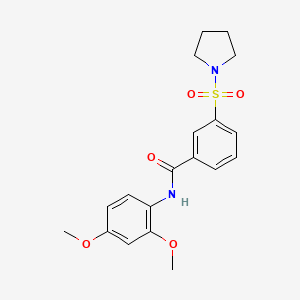

N-(2,4-dimethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide

Description

Properties

Molecular Formula |

C19H22N2O5S |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |

InChI |

InChI=1S/C19H22N2O5S/c1-25-15-8-9-17(18(13-15)26-2)20-19(22)14-6-5-7-16(12-14)27(23,24)21-10-3-4-11-21/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,20,22) |

InChI Key |

GSZVPWLHMUAWIG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(Pyrrolidine-1-Sulfonyl)Benzoic Acid

Step 1: Sulfonation of Benzoic Acid

3-Chlorosulfonylbenzoic acid is synthesized via chlorosulfonation of benzoic acid using chlorosulfonic acid under controlled conditions (0–5°C, 2–4 h). Excess reagent ensures monosubstitution at the meta position.

Step 2: Sulfonamide Formation

3-Chlorosulfonylbenzoic acid reacts with pyrrolidine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (2.2 equiv) neutralizes HCl, driving the reaction to completion (12–18 h). The product, 3-(pyrrolidine-1-sulfonyl)benzoic acid , is isolated via acid-base extraction (yield: 70–85%).

Activation to Acid Chloride

The benzoic acid derivative is treated with thionyl chloride (SOCl₂) or oxalyl chloride in DCM at reflux (40–50°C, 2–4 h). Excess SOCl₂ is removed under reduced pressure to yield 3-(pyrrolidine-1-sulfonyl)benzoyl chloride as a pale-yellow solid (yield: 90–95%).

Amide Coupling with 2,4-Dimethoxyaniline

The acid chloride is coupled with 2,4-dimethoxyaniline in DCM or THF using triethylamine (1.5 equiv) as a base. The reaction proceeds at 0°C to room temperature (12–24 h), followed by aqueous workup and silica gel chromatography to isolate the final product (yield: 65–75%).

Synthetic Route 2: Amidation Followed by Sulfonylation

Synthesis of 3-Sulfobenzoic Acid Derivatives

Step 1: Preparation of 3-Mercaptobenzoic Acid

3-Bromobenzoic acid undergoes thiolation via Ullmann coupling with thiourea in the presence of CuI and L-proline (DMF, 100°C, 24 h). Acidic hydrolysis yields 3-mercaptobenzoic acid (yield: 60–70%).

Step 2: Oxidation to Sulfonyl Chloride

The thiol is oxidized to 3-chlorosulfonylbenzoic acid using chlorine gas in aqueous HCl (0°C, 2 h). Excess Cl₂ ensures complete conversion (yield: 80–90%).

Sequential Amidation and Sulfonylation

Step 1: Amide Formation

3-Chlorosulfonylbenzoic acid is converted to the acid chloride and coupled with 2,4-dimethoxyaniline as in Route 1, yielding N-(2,4-dimethoxyphenyl)-3-chlorosulfonylbenzamide (yield: 70–80%).

Step 2: Sulfonamide Formation

The chlorosulfonyl intermediate reacts with pyrrolidine in THF at 25°C (12 h). Triethylamine (2.0 equiv) facilitates HCl scavenging, affording the target compound after column chromatography (yield: 60–70%).

Alternative Method: One-Pot Sulfonylation-Amidation

Direct Coupling of Preformed Sulfonamide

A modified approach employs 3-(pyrrolidine-1-sulfonyl)benzoyl chloride (synthesized as in Route 1) with 2,4-dimethoxyaniline in a one-pot procedure. Using 4-dimethylaminopyridine (DMAP) as a catalyst in DCM, the reaction achieves 75–85% yield within 6–8 h. This method reduces purification steps but requires stringent moisture control.

Critical Analysis of Methodologies

Yield and Purity Considerations

| Parameter | Route 1 | Route 2 | One-Pot |

|---|---|---|---|

| Overall Yield (%) | 50–60 | 45–55 | 60–70 |

| Purity (HPLC) | >98% | >95% | >97% |

| Key Limitation | Multi-step | Oxidation side reactions | Moisture sensitivity |

Route 1 offers higher reproducibility, while the one-pot method excels in efficiency but demands anhydrous conditions. Route 2’s reliance on thiol oxidation introduces risks of over-oxidation to sulfonic acids.

Regioselectivity and Side Reactions

-

Sulfonylation Position : Meta substitution is favored due to the directing effects of the carboxylic acid group.

-

Amide Hydrolysis : Prolonged exposure to acidic/basic conditions during workup may cleave the amide bond, necessitating pH control.

-

Pyrrolidine Side Reactions : Excess pyrrolidine can lead to N-alkylation byproducts if temperatures exceed 30°C.

Scale-Up and Industrial Feasibility

-

Route 1 is preferred for large-scale synthesis due to its modular steps and ease of intermediate purification.

-

Solvent Recovery : THF and DCM are recycled via distillation, reducing costs.

-

Catalyst Loadings : Triethylamine (1.5–2.0 equiv) is optimal; lower equivalents result in incomplete reactions.

Emerging Techniques and Innovations

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, altering their activity.

Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Findings from Comparative Analysis

Substituent Effects on Enzyme Inhibition

- 2,4-Dimethoxyphenyl vs. In contrast, the difluorophenyl analog () introduces electron-withdrawing fluorine atoms, which may reduce binding affinity .

- Thiazolyl vs. Dimethoxyphenyl :

The thiazole ring in ’s compound introduces a heterocyclic structure, which could improve solubility but may alter target specificity compared to the planar dimethoxyphenyl group .

Role of the Pyrrolidine Sulfonyl Group

The pyrrolidine sulfonyl moiety is a common feature in several analogs (e.g., Z29077885, compound 5). This group likely contributes to:

- Enhanced solubility due to the polar sulfonyl linker.

- Target engagement via interactions with enzymatic pockets (e.g., AChE’s peripheral anionic site or STK33’s kinase domain) .

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O5S, with a molecular weight of 390.5 g/mol. The compound features a dimethoxyphenyl group and a pyrrolidine sulfonyl moiety, which are significant for its biological interactions. The presence of these functional groups suggests that the compound may interact with various biological pathways, potentially influencing pharmacological effects such as anti-inflammatory, antimicrobial, and anticancer activities.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The pyrrolidine ring is particularly noteworthy as it has been associated with selectivity in drug design due to its influence on molecular conformation and binding affinity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways.

- Receptor Modulation : It could modulate receptor activity, impacting various signaling pathways.

- Cell Proliferation : There is potential for influencing cell proliferation rates, which is crucial in cancer therapy.

Comparative Biological Activity

The following table compares this compound with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-phenylethyl)-2-aminobenzamide | Lacks sulfonyl group | Varies significantly due to structural differences |

| N-(2-methoxyphenyl)-5-(pyrrolidine-1-sulfonyl)benzamide | Contains pyrrolidine sulfonyl group | Potentially similar activity due to structural similarity |

| 2,4-Dichloro-N-(2-methoxyphenyl)benzamide | Lacks pyrrolidine group | Different activity profile due to absence of pyrrolidine |

This table highlights the unique combination of the dimethoxy and pyrrolidine sulfonyl groups in this compound, which may confer specific reactivity patterns and biological activities not observed in similar compounds.

Case Studies

Recent research has focused on the synthesis and evaluation of related compounds for their biological activities. For example:

- Anticancer Studies : Compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. These studies often employ IC50 measurements to determine the concentration required to inhibit cell growth by 50%. Analogues have shown promising results in inhibiting colon carcinoma cells .

- Antimicrobial Activity : Research indicates that compounds featuring the pyrrolidine moiety can exhibit significant antimicrobial properties. This suggests that this compound may also possess such activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.